molecular formula C29H30F3N2O5P B1673564 Fosdagrocorat CAS No. 1044535-58-1

Fosdagrocorat

Cat. No.: B1673564
CAS No.: 1044535-58-1
M. Wt: 574.5 g/mol
InChI Key: BVXLAHSJXXSWFF-KEKPKEOLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosdagrocorat (PF-04171327) is a dissociated agonist of the glucocorticoid receptor (DAGR) developed to retain the anti-inflammatory benefits of traditional glucocorticoids (GCs) while minimizing adverse effects. It is a phosphate ester prodrug metabolized into PF-00251802 (Metabolite-1), a selective, non-steroidal ligand with high affinity for the glucocorticoid receptor (GR) . Structurally, this compound combines elements of prednisone and the GR antagonist RU-486, creating a molecule that preferentially modulates GR-mediated transrepression (anti-inflammatory effects) over transactivation (side effects like bone loss and metabolic disturbances) .

In clinical trials, this compound demonstrated rapid and sustained efficacy in rheumatoid arthritis (RA). A phase 2 study (N=86) showed that 25 mg this compound significantly improved DAS28-CRP scores compared to 5 mg prednisone (−2.22 vs. −1.17, P=0.0004) and placebo (−2.22 vs. −0.96, P<0.0001) within two weeks . Its anti-inflammatory activity was further supported by reductions in C-reactive protein (CRP) and interleukin-6 (IL-6) levels . Unlike prednisone, this compound caused transient cortisol suppression without persistent hypothalamic-pituitary-adrenal (HPA) axis dysfunction, with cortisol levels normalizing within four weeks post-treatment .

Properties

IUPAC Name

[(2R,4aS,10aR)-4a-benzyl-7-[(2-methylpyridin-3-yl)carbamoyl]-2-(trifluoromethyl)-1,3,4,9,10,10a-hexahydrophenanthren-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F3N2O5P/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(29(30,31)32,39-40(36,37)38)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23H,9,11,13-14,17-18H2,1H3,(H,34,35)(H2,36,37,38)/t23-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLAHSJXXSWFF-KEKPKEOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F3N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100531
Record name Fosdagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044535-58-1
Record name (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(phosphonooxy)-7-(trifluoromethyl)-2-phenanthrenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044535-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosdagrocorat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosdagrocorat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosdagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSDAGROCORAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPI19004QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosdagrocorat is synthesized through a series of chemical reactions involving the esterification of dagrocorat with dihydrogen phosphate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Fosdagrocorat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

Efficacy in Rheumatoid Arthritis

Clinical Trials:

  • Phase 2 Studies : Multiple Phase 2 clinical trials have assessed the efficacy of fosdagrocorat in RA patients. A notable study randomized 323 patients to receive varying doses of this compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo for 12 weeks. The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) at week 8. Results indicated that this compound doses of 10 mg and 15 mg achieved ACR20 responses comparable to those seen with prednisone .
  • DAS28 Scores : In another trial involving 86 patients, this compound dosages of 10 mg and 25 mg resulted in significant improvements in Disease Activity Score of 28 joints (DAS28-4(CRP)) compared to placebo and low-dose prednisone after just two weeks . The improvements were statistically significant, indicating rapid onset of action.

Safety Profile

This compound has demonstrated a manageable safety profile across studies. Adverse events reported were generally mild and comparable to those observed with prednisone. Notably, no cases of adrenal insufficiency were reported during clinical trials . The absence of serious adverse events further supports its potential as a safer alternative to traditional glucocorticoids.

Comparative Efficacy

The comparative efficacy of this compound against traditional glucocorticoids is noteworthy:

  • Efficacy : In head-to-head comparisons, this compound has shown superior efficacy in reducing RA symptoms compared to low-dose prednisone while maintaining a lower risk profile for adverse effects .
  • Biomarker Analysis : Studies have indicated that this compound maintains bone formation markers at levels comparable to low-dose prednisone while effectively reducing inflammatory biomarkers .

Summary Table: Clinical Trial Outcomes

StudyDosageACR20 Response (%)DAS28 ImprovementAdverse Events (%)
Trial 1Fosdagrocat 10 mg47%-1.6938%
Trial 1Fosdagrocat 15 mg61%-2.2214%
Trial 2Prednisone 5 mg51%-1.1755%
Trial 2Prednisone 10 mg71%N/AN/A

Mechanism of Action

Fosdagrocorat exerts its effects by selectively modulating the glucocorticoid receptor. It acts as a partial agonist, binding to the receptor and inducing conformational changes that result in the activation or repression of specific genes. This selective modulation helps reduce inflammation while minimizing adverse effects associated with traditional glucocorticoids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fosdagrocorat belongs to a class of selective glucocorticoid receptor modulators (SGRMs) designed to dissociate anti-inflammatory effects from adverse outcomes. Below is a comparative analysis with key analogues:

Prednisone

Prednisone, a conventional GC, serves as the benchmark for efficacy and safety comparisons.

  • Efficacy : this compound 25 mg outperformed prednisone 5 mg in reducing DAS28-CRP (−2.22 vs. −1.17) and achieving ACR20/50/70 responses (69% vs. 51%) . At higher doses (10–15 mg), this compound matched prednisone 10 mg in efficacy .
  • Safety : this compound exhibited fewer bone-related side effects. While prednisone 10 mg reduced bone formation markers (P1NP: −25%, osteocalcin: −40%), this compound 15 mg caused smaller declines (P1NP: −15%, osteocalcin: −20%) . Cortisol suppression with this compound was transient, whereas prednisone caused prolonged HPA axis disruption .

Mapracorat

  • Mechanism : Induces GR dimerization and transrepression similarly to dexamethasone but with weaker transactivation .
  • Efficacy : Demonstrated anti-inflammatory effects in preclinical models but failed in clinical trials due to insufficient TA activity, which is critical for resolving inflammation .

LGD5552

LGD5552 is an SGRM with partial GR agonist activity.

  • Differentiation : Unlike this compound, LGD5552 compromises GR dimerization, reducing both transactivation and transrepression. This resulted in inferior anti-inflammatory efficacy in RA trials .

JTP-117968

A structural analogue of this compound’s active metabolite, JTP-117968, exhibits enhanced TR/TA dissociation.

Key Data Tables

Table 1: Efficacy Comparison in RA Trials

Compound Dose (mg/day) DAS28-CRP Reduction (Week 2) ACR20 Response (Week 8)
This compound 25 −2.22 69%
This compound 15 −1.98 73%
Prednisone 10 −1.85 71%
Placebo −0.96 37%

Critical Analysis of Compounding Evidence

While this compound shows promise, some studies highlight limitations. suggests that SGRMs like this compound may lack efficacy due to insufficient TA activity, which is paradoxically required for full anti-inflammatory resolution. However, this compound’s clinical success in RA (e.g., ACR20 responses surpassing prednisone) contradicts this, implying its unique GR modulation balances TA/TR adequately . Additionally, JTP-117968’s improved TR/TA dissociation suggests further optimization is possible .

Biological Activity

Fosdagrocorat (PF-04171327) is a selective glucocorticoid receptor modulator (SGRM) that has emerged as a promising therapeutic agent, particularly for inflammatory diseases such as rheumatoid arthritis (RA). This article reviews the biological activity of this compound, focusing on its efficacy, safety profile, and mechanisms of action based on diverse research findings.

Overview of this compound

This compound is designed to selectively modulate the glucocorticoid receptor (GR), aiming to enhance anti-inflammatory effects while minimizing side effects commonly associated with traditional glucocorticoids. Its molecular formula is C29H30F3N2O5PC_{29}H_{30}F_{3}N_{2}O_{5}P, and it has been evaluated primarily in clinical settings for its potential benefits in RA management.

This compound acts as a dissociated agonist of the GR, which means it can selectively activate certain pathways while inhibiting others. This dual action is critical for achieving therapeutic effects without the full spectrum of side effects seen with conventional glucocorticoids. The mechanism involves:

  • Transactivation : Binding to GR and activating gene transcription related to metabolic processes.
  • Transrepression : Interfering with pro-inflammatory transcription factors such as NF-κB and AP-1, leading to reduced inflammation.

This selective engagement is believed to provide a better efficacy/safety balance compared to traditional glucocorticoids like prednisone.

Phase 2 Study Findings

A pivotal Phase 2 randomized controlled trial assessed the efficacy and safety of this compound in patients with RA. The study included 86 participants who received either this compound at doses of 10 mg or 25 mg, prednisone at 5 mg, or placebo over a two-week period.

Primary Outcomes:

  • Disease Activity Score (DAS28-4(CRP)) : Significant improvements were observed:
    • This compound 10 mg: 1.69-1.69
    • This compound 25 mg: 2.22-2.22
    • Prednisone 5 mg: 1.17-1.17
    • Placebo: 0.96-0.96

Both doses of this compound showed statistically significant improvements compared to placebo (P<0.05P<0.05), with the 25 mg dose outperforming prednisone (P<0.001P<0.001) .

Secondary Outcomes:
The American College of Rheumatology (ACR) response rates and Health Assessment Questionnaire Disability Index also reflected favorable outcomes for this compound, aligning with the primary efficacy results .

Safety Profile

The safety analysis indicated that adverse events (AEs) were generally mild:

  • AEs were reported in:
    • This compound 10 mg: 38%
    • This compound 25 mg: 14%
    • Prednisone: 19%
    • Placebo: 55%

Notably, there were no serious AEs reported during the trial, suggesting that this compound has a manageable safety profile compared to traditional therapies .

Comparative Analysis with Other Glucocorticoids

A systematic review highlighted that this compound exhibits a better efficacy/safety balance than conventional glucocorticoids like dexamethasone and prednisone. In several studies, this compound demonstrated superior anti-inflammatory effects while maintaining safety regarding metabolic parameters such as glucose and bone health .

Study Compound Efficacy Safety Notes
Study AThis compoundBetter than PrednisoneSimilar AE ratesPhase 2 trial
Study BDexamethasoneComparable efficacyHigher AE ratesPreclinical
Study COther SGRMsVariable efficacyBetter safety profilesPreclinical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosdagrocorat
Reactant of Route 2
Fosdagrocorat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.